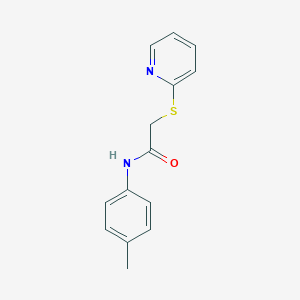
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide, also known as MPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSPA is an acetamide derivative that has been synthesized through a multi-step process involving various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activities
This compound has been explored for its potential in developing novel insecticides. The insect ryanodine receptor (RyR) is a promising target for insecticidal activity, and derivatives of this compound have been designed to interact with RyR . These interactions could lead to the development of potent insecticides that can control pests like the diamondback moth, which is a significant threat to crops.
Medicinal Chemistry
In the realm of medicinal chemistry, compounds like N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide are valuable due to their versatile binding possibilities with metal ions. This characteristic makes them suitable for creating ligands that can form metal complexes with potential therapeutic applications, including antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding, and protein binding activities .
Material Science
The structural motif of pyridinium, which is part of the compound’s structure, is significant in material science. Pyridinium salts have been used in a wide range of applications, including the development of pyridinium ionic liquids, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors. They are also relevant in biological issues related to gene delivery .
Biochemistry and Pharmacology
In biochemistry and pharmacology, the compound’s ability to bind with various proteins and DNA can be harnessed for studying biochemical pathways and developing pharmacological agents. The compound’s structural features may allow it to interact with enzymes and receptors, providing a tool for understanding biological processes and designing new drugs .
Wirkmechanismus
Target of Action
The primary target of N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide interacts with the RyR, potentially acting as an activator
Biochemical Pathways
The compound’s interaction with the RyR affects the calcium signaling pathway in insects . This disruption can lead to a variety of downstream effects, including paralysis and death .
Result of Action
The compound’s action on the RyR leads to significant insecticidal activities . For example, it has shown larvicidal activity against the diamondback moth (Plutella xylostella) .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-5-7-12(8-6-11)16-13(17)10-18-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVZEAOHZNUNGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

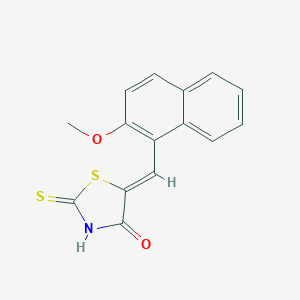
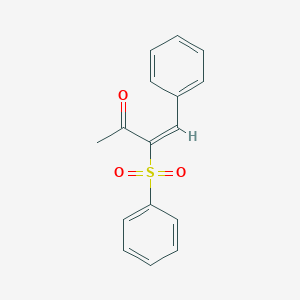
![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)
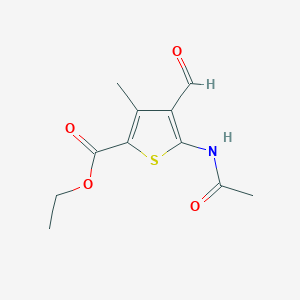
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
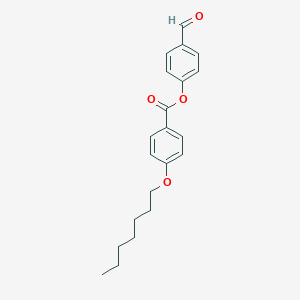

![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)